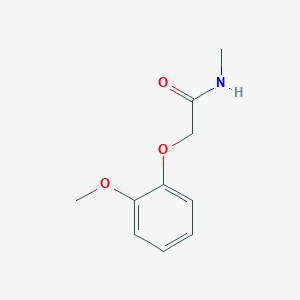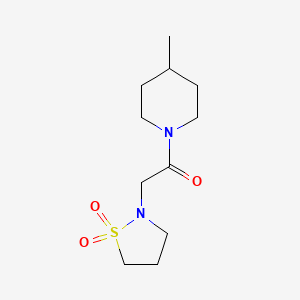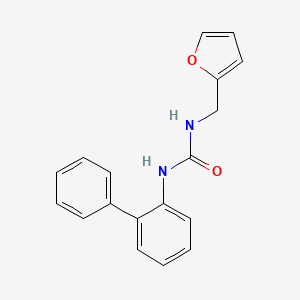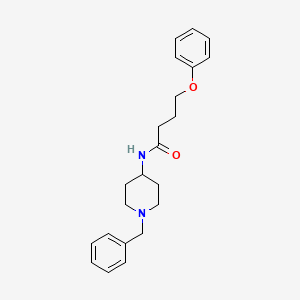![molecular formula C18H19N3O3 B7564871 2-methyl-N-[2-[4-(methylcarbamoyl)anilino]-2-oxoethyl]benzamide](/img/structure/B7564871.png)
2-methyl-N-[2-[4-(methylcarbamoyl)anilino]-2-oxoethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-[2-[4-(methylcarbamoyl)anilino]-2-oxoethyl]benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound, also known as MMB, has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation. In
Mécanisme D'action
The mechanism of action of 2-methyl-N-[2-[4-(methylcarbamoyl)anilino]-2-oxoethyl]benzamide is not fully understood. However, it is believed that 2-methyl-N-[2-[4-(methylcarbamoyl)anilino]-2-oxoethyl]benzamide inhibits the activity of the enzyme N-myristoyltransferase (NMT). NMT is an important enzyme that is involved in the post-translational modification of proteins. Inhibition of NMT activity by 2-methyl-N-[2-[4-(methylcarbamoyl)anilino]-2-oxoethyl]benzamide leads to the disruption of various cellular processes, including cell growth and proliferation.
Biochemical and Physiological Effects:
2-methyl-N-[2-[4-(methylcarbamoyl)anilino]-2-oxoethyl]benzamide has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-cancer properties, 2-methyl-N-[2-[4-(methylcarbamoyl)anilino]-2-oxoethyl]benzamide has been shown to have anti-inflammatory and anti-microbial activities. 2-methyl-N-[2-[4-(methylcarbamoyl)anilino]-2-oxoethyl]benzamide has also been found to modulate the immune response, making it a potential candidate for the treatment of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-methyl-N-[2-[4-(methylcarbamoyl)anilino]-2-oxoethyl]benzamide in lab experiments is its specificity for NMT. This allows researchers to study the role of NMT in various cellular processes. However, one of the limitations of using 2-methyl-N-[2-[4-(methylcarbamoyl)anilino]-2-oxoethyl]benzamide is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of 2-methyl-N-[2-[4-(methylcarbamoyl)anilino]-2-oxoethyl]benzamide.
Orientations Futures
There are several future directions for the study of 2-methyl-N-[2-[4-(methylcarbamoyl)anilino]-2-oxoethyl]benzamide. One area of interest is the development of 2-methyl-N-[2-[4-(methylcarbamoyl)anilino]-2-oxoethyl]benzamide analogs with improved potency and selectivity. Additionally, further studies are needed to determine the potential therapeutic applications of 2-methyl-N-[2-[4-(methylcarbamoyl)anilino]-2-oxoethyl]benzamide in various diseases, including cancer and autoimmune diseases. Finally, the development of new methods for the synthesis of 2-methyl-N-[2-[4-(methylcarbamoyl)anilino]-2-oxoethyl]benzamide and its analogs could lead to improved access to these compounds for research purposes.
Conclusion:
In conclusion, 2-methyl-N-[2-[4-(methylcarbamoyl)anilino]-2-oxoethyl]benzamide is a promising compound with potential applications in a range of scientific research areas. Its specificity for NMT makes it a valuable tool for the study of various cellular processes. However, further studies are needed to fully understand the mechanism of action and potential therapeutic applications of 2-methyl-N-[2-[4-(methylcarbamoyl)anilino]-2-oxoethyl]benzamide.
Méthodes De Synthèse
The synthesis of 2-methyl-N-[2-[4-(methylcarbamoyl)anilino]-2-oxoethyl]benzamide involves a multi-step process. The starting material is 2-methylbenzoic acid, which is converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with N-(4-aminophenyl)-N-methylcarbamoyl chloride to yield the intermediate product. This intermediate is then treated with sodium methoxide to form the final product, 2-methyl-N-[2-[4-(methylcarbamoyl)anilino]-2-oxoethyl]benzamide.
Applications De Recherche Scientifique
2-methyl-N-[2-[4-(methylcarbamoyl)anilino]-2-oxoethyl]benzamide has been studied for its potential applications in a range of scientific research areas. One of the most promising applications of 2-methyl-N-[2-[4-(methylcarbamoyl)anilino]-2-oxoethyl]benzamide is in cancer research. 2-methyl-N-[2-[4-(methylcarbamoyl)anilino]-2-oxoethyl]benzamide has been found to inhibit the growth of cancer cells and induce apoptosis in vitro. Additionally, 2-methyl-N-[2-[4-(methylcarbamoyl)anilino]-2-oxoethyl]benzamide has been shown to be effective against a range of cancer cell lines, including breast, prostate, and lung cancer cells.
Propriétés
IUPAC Name |
2-methyl-N-[2-[4-(methylcarbamoyl)anilino]-2-oxoethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-12-5-3-4-6-15(12)18(24)20-11-16(22)21-14-9-7-13(8-10-14)17(23)19-2/h3-10H,11H2,1-2H3,(H,19,23)(H,20,24)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOHOZMVNSMALPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC(=O)NC2=CC=C(C=C2)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[3-(oxolan-2-ylmethoxy)phenyl]-1-phenylpyrazole-4-carboxamide](/img/structure/B7564813.png)
![N-[3-[[2-(dimethylamino)-2-(furan-2-yl)ethyl]amino]-3-oxopropyl]furan-2-carboxamide](/img/structure/B7564821.png)


![1-[2-(Dimethylamino)-2-(4-methoxyphenyl)ethyl]-3-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]urea](/img/structure/B7564861.png)

![2-[[4-(4-Fluorophenoxy)piperidin-1-yl]methyl]-1-methylbenzimidazole](/img/structure/B7564879.png)
![2-methyl-N-[1-(oxolan-2-yl)ethyl]-2,3-dihydroindole-1-carboxamide](/img/structure/B7564886.png)

![N-methyl-N-(2-piperidin-1-ylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7564902.png)
